molecular formula C22H20Cl2O5 B4731372 ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B4731372
M. Wt: 435.3 g/mol
InChI Key: UBSWVZZTGHOAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound that has been widely used in scientific research. It is commonly referred to as DBCO-ethyl ester and belongs to the class of chromene derivatives. This compound has shown promising results in various research applications, including bioconjugation, imaging, and drug delivery.

Mechanism of Action

The mechanism of action of DBCO-ethyl ester involves the selective reaction of the alkyne group with azide groups in biomolecules. This reaction leads to the formation of stable triazole linkages, which can be used for the conjugation of biomolecules with various probes, such as fluorescent dyes and nanoparticles.
Biochemical and Physiological Effects:
DBC-ethyl ester has shown minimal toxicity in various in vitro and in vivo studies. This compound has been shown to be stable in biological fluids, making it an ideal candidate for bioconjugation and imaging applications.

Advantages and Limitations for Lab Experiments

The advantages of using DBCO-ethyl ester in lab experiments include its high reactivity, stability, and biocompatibility. However, the limitations of using DBCO-ethyl ester include its high cost, the requirement for specialized equipment for its synthesis, and the need for careful optimization of reaction conditions.

Future Directions

There are several future directions for the use of DBCO-ethyl ester in scientific research. One of the significant future directions is the development of new bioconjugation and imaging probes using DBCO-ethyl ester. Another future direction is the development of new prodrugs using DBCO-ethyl ester for targeted drug delivery. Additionally, the use of DBCO-ethyl ester in the development of new therapeutic agents is another promising future direction.

Scientific Research Applications

DBC-ethyl ester has shown promising results in various scientific research applications. One of the most significant applications of DBCO-ethyl ester is bioconjugation. This compound has a reactive alkyne group that can selectively react with azide groups in biomolecules. This reaction leads to the formation of stable triazole linkages, which can be used for the conjugation of biomolecules with various probes, such as fluorescent dyes and nanoparticles.
Another significant application of DBCO-ethyl ester is imaging. This compound can be conjugated with various imaging agents, such as fluorescent dyes and radionuclides, to develop imaging probes. These imaging probes can be used for the detection and imaging of specific biomolecules in vivo.
DBC-ethyl ester has also been used in drug delivery. This compound can be conjugated with various drugs to develop prodrugs. These prodrugs can be selectively activated in the target cells, leading to the release of active drugs.

Properties

IUPAC Name

ethyl 3-[7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-7-17-13(2)16-6-5-15(11-20(16)29-22(17)26)28-12-14-4-8-18(23)19(24)10-14/h4-6,8,10-11H,3,7,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSWVZZTGHOAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 3
Reactant of Route 3
ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 4
Reactant of Route 4
ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 5
Reactant of Route 5
ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Reactant of Route 6
Reactant of Route 6
ethyl 3-{7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

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